molecular formula C18H36N2O2 B13168374 tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate

tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate

Cat. No.: B13168374
M. Wt: 312.5 g/mol
InChI Key: UUPQLIXFBUTCRL-UHFFFAOYSA-N
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Description

tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate is a carbamate derivative that features a branched heptyl chain and a piperidin-2-yl group. This compound belongs to a class of tert-butyl carbamates widely utilized as key intermediates in pharmaceutical synthesis and organic chemistry research, primarily for their role as protecting groups for amines during multi-step synthetic sequences . The tert-butyl carbamate (Boc) protecting group is highly valued for its stability under basic and nucleophilic conditions, allowing for selective deprotection under mild acidic conditions in complex molecule fabrication . Common synthetic routes to this compound involve the reaction of a suitable amine precursor, such as 4-methyl-2-(piperidin-2-yl)hexylamine, with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine . Compounds containing the piperidine scaffold and Boc-protecting groups are of significant interest in medicinal chemistry and are frequently investigated in the development of therapies for a range of diseases, highlighting the relevance of this intermediate in drug discovery campaigns . It is crucial to note that this product is intended for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H36N2O2

Molecular Weight

312.5 g/mol

IUPAC Name

tert-butyl N-(4-methyl-2-piperidin-2-ylheptyl)carbamate

InChI

InChI=1S/C18H36N2O2/c1-6-9-14(2)12-15(16-10-7-8-11-19-16)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21)

InChI Key

UUPQLIXFBUTCRL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CNC(=O)OC(C)(C)C)C1CCCCN1

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation via Nucleophilic Substitution

Overview:
This method involves the reaction of a suitable amine precursor with a carbamoyl donor, typically di-tert-butyl dicarbonate (Boc anhydride) , in the presence of a base to form the carbamate linkage.

Reaction Scheme:
$$
\text{Amine} + \text{Boc}_2\text{O} \rightarrow \text{Carbamate}
$$

Procedure:

  • The starting amine, 4-methyl-2-(piperidin-2-yl)hexylamine , is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
  • A base such as triethylamine or sodium bicarbonate is added to neutralize the generated acid.
  • Boc anhydride is added dropwise under stirring at low temperature (0–5°C) to control exothermicity.
  • The mixture is then stirred at room temperature for several hours to ensure complete conversion.
  • The product is purified via column chromatography or recrystallization.

Advantages:

  • High selectivity.
  • Mild reaction conditions.
  • Suitable for scale-up.

Amine Alkylation Followed by Carbamate Protection

Overview:
This approach involves the alkylation of a piperidine derivative with a suitable halogenated or activated alkyl chain, such as heptyl halides , followed by carbamate protection.

Reaction Scheme:
$$
\text{Piperidine derivative} + \text{alkyl halide} \rightarrow \text{alkylated piperidine} \xrightarrow{\text{Boc}_2\text{O}} \text{Carbamate}
$$

Procedure:

  • The piperidine derivative is reacted with an alkyl halide (e.g., 7-bromoheptane) in the presence of a base like potassium carbonate in acetonitrile or DMF.
  • After alkylation, the free amine is protected with Boc anhydride under basic conditions.
  • The reaction mixture is heated under reflux, then purified.

Advantages:

  • Allows for precise chain length control.
  • Compatible with various functional groups.

Use of Protecting Groups and Sequential Functionalization

Overview:
A more complex but versatile route involves initial protection of the amine, followed by selective functionalization of the hexyl chain, and subsequent deprotection and carbamate formation.

Procedure:

  • Protect the piperidine nitrogen with a Boc group.
  • Functionalize the hexyl chain via halogenation or other substitution methods.
  • Deprotect the amine if necessary.
  • React with Boc anhydride to install the carbamate.

Advantages:

  • High regioselectivity.
  • Suitable for synthesizing derivatives with varied substituents.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to improve safety, yield, and purity. The key parameters include:

Automation and process optimization are critical, with in-line purification techniques such as crystallization or extraction used to streamline manufacturing.

Data Summary Table: Preparation Methods

Method Key Reagents Solvent Conditions Advantages References
Direct Boc protection Boc anhydride, base DCM, THF 0–25°C, 2–12 hrs Mild, scalable ,
Alkylation + Boc protection Alkyl halide, base Acetonitrile, DMF Reflux, 4–8 hrs Precise chain length
Sequential functionalization Halogenation, deprotection Various Controlled, multi-step High regioselectivity ,
Continuous flow synthesis Various Continuous flow reactor Optimized parameters High yield, safety Industry reports

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of new biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Backbone Complexity : The target compound’s heptyl chain distinguishes it from bicyclic or fused-ring analogs (e.g., azabicycloheptane derivatives in ), which offer conformational rigidity for precise receptor interactions.

Functional Group Impact : The acetylated piperidine in enhances solubility compared to the methyl-heptyl chain in the target compound, which likely increases lipophilicity.

Stereochemical Considerations : Compounds like tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate highlight the importance of stereochemistry in biological activity, a factor that may apply to the target compound’s piperidin-2-yl group.

Pharmacological and Industrial Relevance

  • Pharmaceutical Applications : Piperidine-containing carbamates are prevalent in kinase inhibitors, antipsychotics, and analgesics. The heptyl chain in the target compound could enhance blood-brain barrier penetration, making it relevant for CNS drug development.
  • Agrochemical Uses : Similar carbamates are employed in herbicide and pesticide synthesis, leveraging their stability and selective reactivity .

Biological Activity

Tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Chemical Formula : C11H22N2O2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 135632-53-0
  • Structural Characteristics : The compound features a tert-butyl group, a carbamate moiety, and a piperidine ring which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). It has shown effective bactericidal action at low concentrations (0.78-3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .
    • Notably, it lacks efficacy against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
  • Neuroprotective Effects :
    • In vitro studies indicate that the compound can protect astrocytes from amyloid beta (Aβ)-induced cytotoxicity, which is relevant for Alzheimer's disease research. It reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in mitigating neuroinflammation .
    • Furthermore, it acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease, thus preventing Aβ aggregation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of the compound on various strains of bacteria. Results indicated:

  • Efficacy against MRSA : The compound demonstrated significant bactericidal activity at concentrations as low as 0.78 μg/mL.
  • Resistance Profiles : It was effective against biofilm-forming strains, which are typically more resistant to treatment .

Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotection:

  • Cell Viability Assays : The compound increased astrocyte viability in the presence of Aβ 1-42 peptide compared to untreated controls.
  • Mechanistic Insights : It inhibited both β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), highlighting its potential as a multi-target therapeutic agent for Alzheimer's disease .

Data Summary

Biological ActivityObserved EffectsConcentration Range
AntibacterialEffective against MRSA and VREfm0.78 - 3.125 μg/mL
NeuroprotectionIncreased astrocyte viability100 μM
Enzyme Inhibitionβ-secretase (IC50 = 15.4 nM)-
Acetylcholinesterase (Ki = 0.17 μM)-

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